Phosphate d'hydrogène de bis(4-nitrobenzyle)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

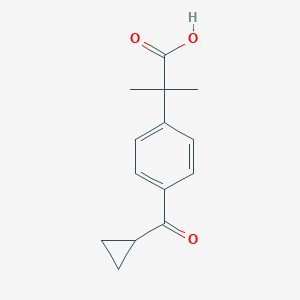

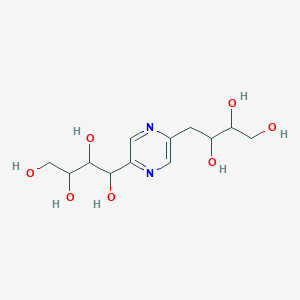

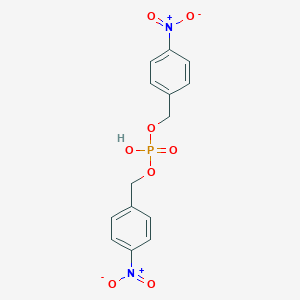

Bis(4-nitrobenzyl) hydrogen phosphate, also known as Bis(4-nitrobenzyl) hydrogen phosphate, is a useful research compound. Its molecular formula is C14H13N2O8P and its molecular weight is 368.23 g/mol. The purity is usually 95%.

The exact mass of the compound Bis(4-nitrobenzyl) hydrogen phosphate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 401700. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Bis(4-nitrobenzyl) hydrogen phosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(4-nitrobenzyl) hydrogen phosphate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Ignifugation des polymères

Le phosphate d'hydrogène de bis(4-nitrobenzyle) a été étudié pour son application dans l'amélioration de l'ignifugation et de la suppression de la fumée dans les polymères. Plus précisément, il a été utilisé pour modifier les hydroxydes doubles lamellaires dérivés de la boue rouge dans les polyuréthanes thermoplastiques. Cette modification a montré qu'elle réduisait significativement le taux de dégagement thermique maximal lors des essais de combustion, ce qui indique une amélioration de l'ignifugation .

Catalyseur pour les réactions d'hydrolyse

Ce composé a été utilisé comme substrat dans l'étude des oxydes de manganèse nanostructurés comme catalyseurs. Ces catalyseurs ont démontré une activité élevée dans l'hydrolyse du phosphate d'hydrogène de bis(4-nitrobenzyle), qui est un modèle de substrats à base de diesters de phosphate. Une telle activité catalytique est cruciale pour comprendre la dégradation des molécules organiques dans des conditions douces .

Mécanisme D'action

Target of Action

Bis(4-nitrobenzyl) hydrogen phosphate, also known as Bis(p-nitrobenzyl) Phosphate, is an experimental small molecule . Its primary target is an uncharacterized protein PA1000 in Pseudomonas aeruginosa , a common bacterium that can cause disease in animals, including humans.

Mode of Action

Studies have shown that it can be hydrolyzed by hydroxamic acid complexes containing benzo-15-crown-5 . The hydrolysis of this compound has been found to be highly active, with the rate of hydrolysis increasing with the pH of the buffer solution .

Biochemical Pathways

It’s known that the compound belongs to the class of organic compounds known as aryl phosphodiesters . These are aryl phosphates in which the phosphate is esterified at exactly two positions .

Result of Action

It’s known that the compound can exhibit high activity in the catalyzed hydrolysis of bis(4-nitrophenyl)phosphate (bnpp) at 328 k .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Bis(4-nitrobenzyl) hydrogen phosphate. For instance, the rate of BNPP hydrolysis catalyzed by the compound increases with the pH of the buffer solution . Additionally, the activity of different metal ions in the compound decreases in the order: Co2+ > Cu2+ > Zn2+ > Mn2+ .

Propriétés

IUPAC Name |

bis[(4-nitrophenyl)methyl] hydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N2O8P/c17-15(18)13-5-1-11(2-6-13)9-23-25(21,22)24-10-12-3-7-14(8-4-12)16(19)20/h1-8H,9-10H2,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSPSCIMSQMTXFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COP(=O)(O)OCC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N2O8P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30322626 |

Source

|

| Record name | Bis(4-nitrobenzyl) hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30322626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14390-40-0 |

Source

|

| Record name | Bis(4-nitrobenzyl) hydrogen phosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401700 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bis(4-nitrobenzyl) hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30322626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.